1-Isopropyl-1H-imidazol-2-amine
Description
Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Research
The imidazole nucleus is a fundamental building block in the field of medicinal chemistry and materials science. biomedpharmajournal.orgnih.gov Its prevalence in nature, notably in the amino acid histidine and nucleic acids, underscores its biological importance. biomedpharmajournal.orgresearchgate.net The imidazole ring is characterized by its aromaticity and the presence of two nitrogen atoms, which can act as both proton donors and acceptors, enabling diverse molecular interactions. ajrconline.orgbohrium.com This amphoteric and highly polar nature contributes to the favorable pharmacokinetic properties of many imidazole-containing compounds. biomedpharmajournal.orguobasrah.edu.iq
The structural versatility of the imidazole scaffold allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules. ajrconline.orgijpsjournal.com This adaptability has led to the development of a vast library of imidazole derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajrconline.orgmdpi.comnih.gov Consequently, the imidazole ring is considered a "privileged structure" in medicinal chemistry, frequently appearing in the structures of clinically approved drugs. ajrconline.orgscispace.com
Overview of Strategic Importance in Synthetic Chemistry, Catalysis, and Materials Science
The strategic importance of imidazole derivatives extends across multiple domains of chemistry.
Synthetic Chemistry: Imidazoles are versatile intermediates in organic synthesis. researchgate.netajrconline.org A variety of synthetic methods, from classical approaches like the Debus-Radziszewski synthesis to modern multicomponent reactions and metal-catalyzed cyclizations, have been developed to construct the imidazole core and its derivatives. ajrconline.orgijpsjournal.com These methods allow for the efficient production of complex molecules with diverse substitution patterns. researchgate.netrsc.org The ongoing development of green and sustainable synthetic protocols, such as solvent-free and catalyst-free reactions, further enhances the utility of imidazoles in modern synthetic chemistry. bohrium.comtandfonline.com
Catalysis: Imidazole-containing compounds have found significant application in catalysis. They can act as ligands for metal catalysts, influencing their activity and selectivity. acs.org For instance, imidazole derivatives have been shown to be effective ligands in ruthenium-catalyzed hydroesterification reactions. acs.org Furthermore, the development of heterogeneous catalysts, where imidazole moieties are supported on materials like nanoparticles, offers advantages such as easy separation and recyclability, contributing to more sustainable chemical processes. tandfonline.comresearchgate.net
Materials Science: The unique properties of the imidazole ring are also harnessed in materials science. Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com Additionally, imidazole-functionalized surfaces are being explored for applications in sensing and catalysis. numberanalytics.com The ability of the imidazole scaffold to be incorporated into larger molecular frameworks makes it a valuable component in the design of novel functional materials. scispace.comsmolecule.com
Evolution of Research Perspectives on Substituted Imidazoles
Research on substituted imidazoles has evolved significantly since the first synthesis of imidazole by Heinrich Debus in 1858. mdpi.comscispace.com Early research focused on the fundamental chemistry and synthesis of the imidazole ring. mdpi.com Over time, the discovery of the biological significance of imidazole-containing natural products like histidine spurred investigations into the medicinal applications of these compounds. biomedpharmajournal.orgresearchgate.net
The development of the blockbuster drug cimetidine (B194882) marked a turning point, highlighting the therapeutic potential of synthetic imidazole derivatives and stimulating extensive research in medicinal chemistry. scispace.comnih.gov This led to the exploration of a wide array of biological targets and the synthesis of countless substituted imidazoles with diverse pharmacological activities. ajrconline.orgmdpi.com
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods for substituted imidazoles. bohrium.comtandfonline.com This includes the use of microwave-assisted synthesis, multicomponent reactions, and heterogeneous catalysts. ajrconline.orgtandfonline.com Furthermore, density functional theory (DFT) studies are being employed to understand the electronic structure and stability of highly substituted imidazoles, aiding in the rational design of new derivatives with desired properties. niscpr.res.in
Scope and Objectives of Current Academic Investigations on 1-Isopropyl-1H-imidazol-2-amine Frameworks
Current academic investigations into frameworks related to this compound are multifaceted, reflecting the broader trends in imidazole research. This specific compound, with its isopropyl group at the N-1 position and an amine group at the C-2 position, presents a unique combination of steric and electronic features.
The primary objectives of current research on this and similar frameworks include:
Synthesis and Functionalization: Developing efficient and regiocontrolled methods for the synthesis of 1-substituted-2-aminoimidazoles. This includes exploring novel catalytic systems and reaction conditions to introduce a variety of substituents onto the imidazole core. mdpi.comresearchgate.net
Catalytic Applications: Investigating the potential of these compounds as ligands in catalysis. The N-isopropyl group can provide steric bulk that may influence the coordination environment around a metal center, potentially leading to enhanced catalytic performance. mdpi.com
Materials Science: Exploring the incorporation of these frameworks into larger molecular structures to create new materials with specific properties. The amine group provides a reactive handle for further chemical modifications. smolecule.com
Biological Evaluation: While this article does not focus on therapeutic applications, it is a significant driver of research in this area. The structural motifs present in this compound are of interest for their potential interactions with biological targets. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylimidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-3-8-6(9)7/h3-5H,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLAPQLBKLYDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformation Studies of 1 Isopropyl 1h Imidazol 2 Amine
Reactivity of the Imidazole (B134444) Nitrogen Atoms in Substituted Systems
The imidazole ring of 1-isopropyl-1H-imidazol-2-amine contains two nitrogen atoms, each with distinct electronic characteristics that influence their reactivity. The N1-nitrogen is a tertiary amine, its reactivity being influenced by the attached isopropyl group. The exocyclic amino group at the C2-position can influence the basicity and nucleophilicity of the endocyclic nitrogen atoms.
Alkylation and acylation reactions can occur at the imidazole nitrogen. For instance, the nitrogen atom in the imidazole ring can undergo alkylation to form quaternary ammonium (B1175870) salts. smolecule.com A multicomponent reaction involving 2-aminoimidazoles, triethyl orthoformate, and cyanamide (B42294) under microwave irradiation has been developed to synthesize 4-aminoimidazo[1,2-a] Current time information in Bangalore, IN.nih.govnih.govtriazines. rsc.org This reaction proceeds regioselectively, with the triazine ring annulation occurring onto the substituted 2-aminoimidazoles. rsc.org The specific substitution pattern of the resulting fused heterocyclic system is determined by which of the two imidazole nitrogen atoms participates in the cyclization. rsc.org
Chemical Transformations at the Amine Functionality
The exocyclic amine group at the C2-position is a key site for chemical transformations. This primary amine can participate in a variety of reactions, including nucleophilic substitution, acylation, and condensation.
Acylation: The amine group can react with acyl chlorides or anhydrides to form the corresponding amides. smolecule.com
Condensation: It can condense with aldehydes or ketones to form imines. smolecule.com
Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions. For example, a divergent synthesis of substituted 2-aminoimidazoles has been developed from 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This process involves the cleavage of intermediate imidazo[1,2-a]pyrimidin-1-ium salts with hydrazine (B178648) or secondary amines to yield 1,4,5-trisubstituted 2-aminoimidazoles. acs.org
Cyclization and Rearrangement Reactions Involving the Imidazole Ring
The imidazole core of this compound can participate in various cyclization and rearrangement reactions to form more complex heterocyclic systems.
One notable reaction is the annulation of a 1,3,5-triazine (B166579) ring onto the 2-aminoimidazole scaffold. rsc.org A highly selective multicomponent synthesis of 4-aminoimidazo[1,2-a] Current time information in Bangalore, IN.nih.govnih.govtriazines, which are isosteres of adenine, has been achieved through the microwave-assisted reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide. rsc.org The high selectivity of this reaction is explained by a proposed rearrangement pathway. rsc.org
Furthermore, the transformation of 2-aminooxazoles into 2-aminoimidazoles through ring transformation reactions has been reported. researchgate.net For instance, the reaction of 5-acetyl-2-aminooxazoles with primary amines can lead to the formation of 2-amino-4(5)-acetylimidazoles. researchgate.net Another example involves the Dimroth-type rearrangement of 2-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-4-ium salts, formed from 2-aminopyrimidines, to yield 2-amino-1H-imidazoles. acs.org
Investigating Novel Bond Formation and Cleavage Processes in Complex Reactions
Research into the reactivity of 2-aminoimidazoles has led to the development of novel methods for bond formation and cleavage. A palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates has been developed for the synthesis of substituted 2-aminoimidazoles. nih.govnih.gov This methodology is significant as it forms both a C-N and a C-C bond during the annulation step, allowing for the rapid construction of diverse 2-aminoimidazole products. nih.govnih.gov
The cleavage of bonds within the imidazole ring or its substituents is also a key aspect of its chemistry. For instance, the cleavage of 1,2,3-substituted imidazo[1,2-a]pyrimidin-1-ium salts with nucleophiles like hydrazine or secondary amines leads to the formation of trisubstituted 2-aminoimidazoles. acs.org
Functional Group Tolerance and Chemoselectivity in Reaction Conditions
The development of synthetic methods involving this compound and related compounds places a strong emphasis on functional group tolerance and chemoselectivity. This is crucial for the synthesis of complex molecules with diverse functionalities.
Many modern synthetic protocols for imidazoles are designed to be tolerant of a wide range of functional groups, including esters, aryl halides, and sulfonamides. rsc.org This tolerance allows for the late-stage derivatization of the imidazole core. For example, a palladium-catalyzed carboamination reaction for synthesizing 2-aminoimidazoles demonstrates good functional group tolerance, enabling the synthesis of various natural products. nih.gov
Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is another critical consideration. nih.gov In the context of this compound, this can be seen in reactions where the exocyclic amine reacts selectively in the presence of the endocyclic imidazole nitrogens, or vice versa. The multicomponent reaction to form imidazo[1,2-a] Current time information in Bangalore, IN.nih.govnih.govtriazines is highly chemo- and regioselective, producing a single regioisomer in good yields. rsc.org
Below is a table summarizing various reaction types involving 2-aminoimidazole scaffolds and their key features:
| Reaction Type | Key Reagents/Conditions | Products | Reference(s) |
| Alkylation | Alkylating agents | Quaternary ammonium salts | smolecule.com |
| Acylation | Acyl chlorides, anhydrides | Amides | smolecule.com |
| Condensation | Aldehydes, ketones | Imines | smolecule.com |
| Triazine Annulation | Triethyl orthoformate, cyanamide, microwave | 4-Aminoimidazo[1,2-a] Current time information in Bangalore, IN.nih.govnih.govtriazines | rsc.org |
| Pd-Catalyzed Carboamination | N-propargyl guanidines, aryl triflates, Pd catalyst | Substituted 2-aminoimidazoles | nih.gov, nih.gov |
| Ring Transformation | 2-Aminooxazoles, amines | 2-Aminoimidazoles | researchgate.net |
| Dimroth-type Rearrangement | 2-Aminopyrimidines, α-bromocarbonyl compounds | 2-Amino-1H-imidazoles | acs.org |
Computational and Theoretical Investigations of 1 Isopropyl 1h Imidazol 2 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the molecular properties of heterocyclic compounds. These methods model the behavior of electrons within a molecule to determine its geometry, energy, and electronic characteristics.
Density Functional Theory (DFT) has become a standard and effective method for studying imidazole (B134444) derivatives. scribd.com Hybrid functionals, such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, are commonly used to model the electron distribution within the imidazole ring system accurately. For molecules like 1-Isopropyl-1H-imidazol-2-amine, DFT calculations can predict optimized geometries, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties such as dipole moments and charge distributions. vu.nl These calculations help in understanding how the isopropyl group at the N-1 position and the amine group at the C-2 position influence the electronic nature of the imidazole core. For instance, in a study on a complex derivative containing a 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazolyl group, DFT calculations using the B3LYP/cc-pVDZ level of theory were successfully employed to determine the molecule's most stable conformation and analyze its properties. tandfonline.comtandfonline.com
Beyond DFT, other computational methods are available for electronic structure analysis. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though often at a greater computational cost. researchgate.net For imidazole systems, ab initio calculations have been used to study phenomena like tautomerism and protonation energies. scribd.com
Semi-empirical methods, such as PM3, offer a faster, albeit less accurate, alternative by incorporating experimental parameters into the calculations. researchgate.net These methods can be useful for preliminary geometric optimizations of large sets of molecules or for systems where higher-level computations are not feasible. researchgate.netresearchgate.net For example, semi-empirical calculations have been compared with X-ray diffraction results for N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine to validate computational findings. researchgate.net The choice of method depends on the desired balance between accuracy and computational expense.
| Computational Method | Typical Application for Imidazole Derivatives | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic properties (dipole moment, charge distribution), vibrational analysis. vu.nl | Provides a balanced approach to accuracy and computational cost for predicting molecular structures and properties. scribd.com |
| Ab Initio Methods | High-accuracy energy calculations, investigation of reaction mechanisms and tautomerism. scribd.comresearchgate.net | Offers benchmark-quality results for fundamental chemical properties, though computationally intensive. |
| Semi-Empirical Methods (e.g., PM3) | Preliminary geometry scans, analysis of large molecular systems. researchgate.net | Enables rapid calculation for initial conformational searches but with lower accuracy than DFT or ab initio methods. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and distributions of these orbitals are critical indicators of a molecule's ability to donate or accept electrons. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.netresearchgate.net In contrast, a large gap indicates higher kinetic stability. researchgate.net For a complex molecule containing a 1-isopropyl-1H-benzo[d]imidazolyl moiety, the HOMO-LUMO energy gap was calculated to be 4.02 eV in the gas phase using DFT, indicating significant stability. tandfonline.comtandfonline.comfigshare.com The HOMO energy is related to the molecule's capacity to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com From these energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive nature. researchgate.net
| Parameter | Significance | Example Value (Related Compound) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. youtube.com | - |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. youtube.com | - |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 4.02 eV (gas phase) tandfonline.comtandfonline.comfigshare.com |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. researchgate.net | - |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. researchgate.net | - |
| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. researchgate.net | - |
Conformational Analysis and Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior. MD simulations are particularly valuable for studying how the molecule might interact with biological targets, such as proteins. acs.org By simulating the molecule in a solvated environment, researchers can assess the stability of different conformations and binding modes, which is essential for applications in medicinal chemistry and drug design. acs.org
Solvent Effects on Molecular and Electronic Properties
There is no available research detailing the impact of solvents on the molecular and electronic properties of this compound.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
No theoretical evaluations or computational studies on the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound could be located.
Molecular Interaction Studies via Computational Docking
No molecular docking studies have been published that investigate the binding interactions of this compound with any biological targets or host molecules.
Synthesis and Exploration of Advanced Derivatives of 1 Isopropyl 1h Imidazol 2 Amine for Specific Research Purposes
Design and Synthesis of Hybrid Imidazole (B134444) Systems
The design of hybrid molecules, which combine distinct structural motifs from different bioactive compounds, is a prominent strategy in medicinal chemistry. The 1-isopropyl-1H-imidazol-2-amine scaffold serves as a versatile building block in this approach, owing to its unique electronic properties and hydrogen bonding capabilities. plos.orgnih.gov The imidazole ring, an electron-rich aromatic heterocycle, can readily participate in various chemical reactions and noncovalent interactions, making it an ideal core for developing complex molecular architectures for specific research targets. nih.gov
Integration with Piperidine and Other Heterocyclic Rings
The integration of the this compound core with other heterocyclic systems, such as piperidine, indoline (B122111), or oxazole, can lead to novel compounds with tailored properties. The synthesis of such hybrids often involves multicomponent reactions or sequential functionalization strategies.
Piperidine rings are prevalent structural motifs in pharmaceuticals, and their synthesis can be achieved through various methods, including the reduction of pyridine (B92270) precursors or the cyclization of linear amines. mdpi.com For instance, a common approach involves the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine, a process known as reductive amination. mdpi.com Another powerful method is the multicomponent synthesis of 2-imidazolines from amines, aldehydes, and isocyanides, which allows for the rapid generation of molecular diversity. vu.nl This reaction likely proceeds through the formation of an imine intermediate, followed by an aldol-type addition of the isocyanide and subsequent ring closure. vu.nl
In a related context, derivatives of 4,5-dihydro-1H-imidazol-2-amine have been synthesized with heterocyclic moieties like indoline. google.com For example, compounds where an indoline system is attached via a sulfonyl group to the imidazole ring have been developed. The synthesis can involve reacting a substituted diamine with a sulfonyl chloride derivative. google.com Furthermore, iodine-catalyzed C(sp³)-H functionalization of primary amines has been shown to be an effective, metal-free strategy for creating fused heterocyclic systems like oxazoles and 1,4-oxazines, demonstrating a pathway to link amine-containing scaffolds to other ring systems. acs.org
Fusion with Benzo[d]imidazole Scaffolds
Fusing the 1-isopropyl-1H-imidazole-2-amine structure with a benzene (B151609) ring yields the benzo[d]imidazole scaffold, a key component in numerous biologically active molecules. researchgate.net Recent research has focused on the design and synthesis of 1-isopropyl-1H-benzo[d]imidazol-2-amine derivatives as potent antagonists of the PqsR protein, a key regulator of quorum sensing in Pseudomonas aeruginosa. acs.orgdiva-portal.org
A successful hit-to-lead optimization campaign started with a previously identified PqsR inhibitor and replaced its quinazolin-4(3H)-one core with a 1H-benzo[d]imidazol-2-amine group. diva-portal.org This led to the discovery of a new series of potent benzimidazole-derived antagonists. diva-portal.org The synthesis of these compounds can be achieved via microwave-assisted reaction between a substituted 2-amino-benzimidazole and an appropriate epoxide in the presence of a base like triethylamine (B128534) (Et₃N) in ethanol (B145695) (EtOH). acs.orgwhiterose.ac.uk
Structure-activity relationship (SAR) studies revealed key insights into the requirements for potent PqsR inhibition. For example, the 1-methyl-1H-benzo[d]imidazol-2-amine derivative showed a significant enhancement in activity compared to the initial hit compound. acs.orgwhiterose.ac.uk Further exploration highlighted that the size of the substituent at the N-1 position of the benzimidazole (B57391) ring is crucial for activity. diva-portal.org
The research culminated in the identification of compound 6f , 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, as a highly potent PqsR antagonist with activity in the low submicromolar range. acs.orgdiva-portal.org This compound demonstrated significant inhibition of P. aeruginosa virulence factors, such as pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones. acs.orgdiva-portal.org
| Compound | R1 Substituent (on Benzimidazole N-1) | Key Structural Features | Biological Activity Insight |
|---|---|---|---|
| 6a | Methyl | 1-methyl-1H-benzo[d]imidazol-2-amine core | Demonstrated a 15-fold enhancement of activity compared to the initial hit compound. acs.orgwhiterose.ac.uk |
| 6f | Isopropyl | 6-chloro, 1-isopropyl-1H-benzo[d]imidazol-2-amine core | Identified as a highly potent PqsR antagonist (IC50 = 70 nM). The isopropyl group was found to be optimal for activity. diva-portal.org |
| 6l | Hexyl | Bulky alkyl group at N-1 | Showed a 25-fold reduction in potency compared to compound 6f, indicating steric hindrance. acs.org |
| 6q | Dimethylaminoethyl | Polar substituent at N-1 | The presence of the dimethylamino group obliterated biological activity. acs.org |
Stereochemical Aspects of Derivative Synthesis and Characterization
The synthesis of complex derivatives of this compound often involves the creation of one or more stereocenters, making stereocontrol a critical aspect of their preparation.
A notable example is the palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides to produce substituted imidazolidin-2-ones. nih.gov This method can form a C-C bond, a C-N bond, and up to two stereocenters in a single step. nih.gov The reaction exhibits good diastereoselectivity, particularly when substrates with allylic substituents are used, and shows excellent selectivity for syn-addition across the double bond in cyclic or E-1,2-disubstituted alkenes. nih.gov The stereochemical outcome is influenced by the geometry of the starting alkene and the nature of the substituents.
In the synthesis of other imidazole-containing systems, stereochemistry is also a key consideration. For instance, in the development of certain 4,5-dihydro-1H-imidazol-2-amine derivatives, the S-stereoisomer is often preferred for biological activity. google.com The resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. One such method involves fractional crystallization of diastereomeric salts formed by reacting the racemic amine with a chiral resolving agent. researchgate.net The absolute configuration of the separated diastereomers can then be unequivocally determined using techniques like X-ray crystallography. researchgate.net
Impact of Steric Hindrance from Isopropyl and Other Bulky Substituents on Molecular Interactions
The isopropyl group on the this compound scaffold, while contributing to lipophilicity and potentially favorable hydrophobic interactions, also introduces significant steric bulk. doi.org This steric hindrance can profoundly influence the molecule's conformation and its ability to interact with biological targets.
A clear demonstration of steric effects was observed in ruthenium arene complexes, where the repulsion between a bulky isopropyl group and a naphthalene (B1677914) group restricted the free rotation of a C-N bond. researchgate.net This restriction led to the formation of pseudo-E and -Z stereoisomers at room temperature, which could only be resolved into a single set of resonances by increasing the temperature during NMR analysis. researchgate.net
In the context of the PqsR inhibitors based on the benzo[d]imidazole scaffold, the size of the N-1 substituent was found to be a critical determinant of activity. diva-portal.org The isopropyl group in the most potent compound, 6f , was deemed optimal. diva-portal.org Introducing smaller substituents (like methyl) or larger, bulkier groups (like hexyl or ethyloxymethylbenzene) resulted in a significant decrease in inhibitory potency. acs.orgdiva-portal.org This suggests that the binding pocket of the PqsR protein can accommodate the isopropyl group, which may engage in beneficial hydrophobic interactions, but larger groups introduce unfavorable steric clashes, while smaller groups may not provide sufficient interaction. doi.org
| Compound | N-1 Substituent | Relative Potency | Inferred Steric/Electronic Effect |
|---|---|---|---|
| 6f | Isopropyl | High (IC50 = 70 nM) | Optimal size for fitting into the binding pocket, likely forming favorable hydrophobic interactions. diva-portal.orgdoi.org |
| 6a | Methyl | Moderate | Smaller group may lead to less optimal hydrophobic contact compared to isopropyl. diva-portal.org |
| 6l | Hexyl | Low (25-fold reduction vs 6f) | Bulky group likely causes steric hindrance within the binding pocket, preventing optimal binding. acs.org |
| 6m | Ethyloxymethylbenzene | Low (14-fold reduction vs 6f) | Very bulky group causes significant steric clashes. acs.org |
Functionalization at Various Positions of the Imidazole Ring for Targeted Chemical Research
The imidazole ring offers multiple positions for functionalization, allowing for the fine-tuning of a molecule's chemical and physical properties for specific research applications. The C2, N1, C4, and C5 positions can all be targeted through various synthetic strategies.
Direct functionalization of the C2 position of the imidazole ring is a valuable tool. For example, palladium-catalyzed direct C2 arylation of azolium N-imides has been reported, which allows for the introduction of aryl groups at this position without the need for specialized reagents. researchgate.net Similarly, copper-catalyzed reactions can achieve direct one-pot alkynylation and subsequent intramolecular cyclization. researchgate.net
The nitrogen atoms of the imidazole ring are also key sites for modification. The 2-amino group can act as a nucleophile, participating in reactions to form amides or undergo substitution. The N-1 position is commonly functionalized, as seen in the synthesis of the PqsR inhibitors where various alkyl and substituted alkyl groups were installed to probe the effects on biological activity. acs.orgdiva-portal.org
Furthermore, the entire imidazole scaffold can be used as a building block. The synthesis of trinuclear imidazole-fused hybrid scaffolds has been developed through a transition metal-free double C(sp²)-N coupling and cyclization of 2-(2-bromoaryl)imidazoles with 2-aminobenzimidazoles under microwave irradiation. researchgate.net This approach demonstrates how the core imidazole structure can be elaborated into much larger, complex heterocyclic systems for applications in materials science or medicinal chemistry. researchgate.netresearchgate.net
| Position(s) | Reaction Type | Reagents/Catalysts | Resulting Structure | Reference |
|---|---|---|---|---|
| C2 | Direct Arylation | Palladium catalyst, Aryl iodides | C2-arylated imidazole derivatives | researchgate.net |
| C2 | Alkynylation/Cyclization | Copper catalyst, Alkynes | Fused pyrazolo-imidazole systems | researchgate.net |
| N1 | Alkylation | Alkyl halides, Base | N1-substituted imidazoles | acs.orgdiva-portal.org |
| Imidazole Core | Fusion/Annulation | 2-(2-bromoaryl)imidazoles, 2-aminobenzimidazoles, Microwave | Trinuclear N-fused hybrid scaffolds | researchgate.net |
| 2-Amino Group | Nucleophilic Substitution | Epoxides, Base | N-substituted 2-aminoimidazole derivatives | acs.orgwhiterose.ac.uk |
Advanced Chemical and Catalytic Applications of 1 Isopropyl 1h Imidazol 2 Amine Derivatives
Application in Functional Materials Research and Engineering
The inherent properties of the imidazole (B134444) moiety, such as its aromaticity, hydrogen bonding capability, and coordination chemistry, make it an attractive component for the design of new functional materials. rsc.org Derivatives of 1-isopropyl-1H-imidazol-2-amine are being explored for their potential to form novel materials with tailored properties.
The imidazole group is frequently incorporated into biomimetic model complexes that aim to replicate the structure and function of metalloproteins. mdpi.com The amino acid histidine, with its imidazole side chain, is fundamental in bioinorganic chemistry, acting as a ligand to metal ions in numerous enzymes. mdpi.com Researchers leverage this by designing synthetic chelating ligands that contain imidazole units.
A notable example is the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. mdpi.comresearchgate.net This molecule, which features the core 1-isopropyl-imidazole structure, is designed as a precursor to bulky chelating ligands. mdpi.comresearchgate.net The sterically demanding adamantyl and isopropyl groups can create a specific coordination environment around a metal center, influencing its catalytic activity or stability. Such compounds are considered valuable starting materials for creating new biomimetic metal complexes and other functional materials where ligand architecture is critical. mdpi.comresearchgate.net
The unique electronic structure of the imidazole ring also makes it a valuable component in the development of dyes for advanced optical applications, including solar cells. rsc.orgsmolecule.com Imidazole derivatives can be synthesized to possess specific light-absorbing and emitting properties. smolecule.com The synthesis of these dyes often involves reacting imidazole derivatives with various electron-donating and electron-accepting molecules to tune the final optical characteristics. smolecule.com While specific research focusing exclusively on this compound in this context is emerging, the general utility of functionalized imidazoles establishes a clear precedent. The electronic properties of the 1-isopropyl-imidazole core make its derivatives promising candidates for creating novel dyes with applications in materials science and renewable energy. rsc.org
Catalysis by this compound Derived Species
Perhaps one of the most significant applications of imidazole derivatives in modern chemistry is in the field of catalysis. The ability to readily convert them into N-Heterocyclic Carbenes (NHCs) has revolutionized the design of both metal-based and metal-free catalysts.
Since the isolation of the first stable N-heterocyclic carbene in 1991, these divalent carbon species have become ubiquitous ancillary ligands for transition metals. d-nb.info NHCs are prized for their strong σ-donating ability, which forms robust bonds with metal centers, often leading to catalysts with high stability and activity. pageplace.de
The most common route to NHCs involves the deprotonation of a corresponding N-heterocyclic salt, typically an imidazolium (B1220033) or imidazolinium salt. d-nb.info Derivatives of this compound are ideal starting points for the synthesis of these NHC precursors. The amine group can be modified or replaced to allow for the creation of an imidazolium salt, such as 1,3-disubstituted imidazolium halides. For instance, related structures like 1,3-diisopropylbenzimidazolium bromide and 3,3'-(pyridine-2,6-diyl)bis(1-isopropyl-1H-imidazol-3-ium) dibromide serve as precursors for their respective NHC ligands. carbene.deresearchgate.net
The isopropyl group on the nitrogen atom of the imidazole ring directly influences the steric and electronic properties of the resulting NHC ligand. This allows for fine-tuning of the catalyst's behavior in reactions such as olefin metathesis, cross-coupling, and polymerization. carbene.deuliege.be The in situ generation of Ruthenium-NHC complexes from imidazolium salts and a ruthenium precursor is a common strategy for rapidly screening catalyst performance in various transformations. uliege.be
Table 1: Examples of Imidazolium-Based NHC Precursors and Their Applications
| Precursor Name | Resulting NHC | Typical Application |
|---|---|---|
| 1,3-Dimesitylimidazolium Chloride (IMes·HCl) d-nb.info | IMes | Ruthenium-catalyzed olefin metathesis (Grubbs catalysts) |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) d-nb.info | IPr | Palladium-catalyzed cross-coupling reactions |
| 1,3-Dicyclohexylimidazolium Tetrafluoroborate (ICy·HBF4) d-nb.info | ICy | Various transition metal-catalyzed reactions |
| 3,3'-(pyridine-2,6-diyl)bis(1-isopropyl-1H-imidazol-3-ium) dibromide researchgate.net | Bis-NHC ligand | Formation of pincer-type metal complexes |
Beyond their role as ligands for metals, N-heterocyclic carbenes have also emerged as powerful nucleophilic organocatalysts. d-nb.info This opens the door to metal-free catalytic systems, which are highly desirable for their reduced cost and toxicity. NHCs have been successfully used to catalyze a variety of organic transformations, most notably the "umpolung" or reversal of polarity of carbonyl compounds. d-nb.info
Furthermore, the imidazolium salt precursors to NHCs can themselves act as metal-free catalysts. For example, certain imidazolium salts have demonstrated moderate activity as catalysts for the transfer hydrogenation of ketones to alcohols, using isopropanol (B130326) as the hydrogen source. researchgate.net Similarly, base-catalyzed metal-free protocols have been developed for synthesizing imidazol-2-ones, another class of imidazole derivatives. acs.org The development of catalytic systems derived from this compound, either as the NHC or the precursor salt, contributes to the growing field of sustainable, metal-free chemistry. rsc.org
Use as Key Intermediates in the Synthesis of Complex Organic Molecules
The structural motif of this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. researchgate.net Its functional groups—the secondary amine and the reactive imidazole ring—provide handles for further chemical modification.
The synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol provides a clear illustration of this principle. mdpi.com In the multi-step synthesis, the 1-isopropyl-imidazole core is first constructed. Then, the C2 position of the imidazole ring is functionalized, first by introducing a formyl group (an aldehyde) and subsequently reducing it to a hydroxymethyl group. mdpi.comresearchgate.net This sequence demonstrates how the parent isopropyl-imidazole structure acts as a key intermediate, a scaffold upon which additional complexity and functionality can be built. mdpi.com Such synthetic intermediates are crucial for accessing novel compounds with potential applications as chelating agents, enzyme inhibitors, or other biologically active molecules. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 1-Isopropyl-1H-imidazol-2-amine, and how can reaction yields be improved?
Methodological Answer:
- Multi-step synthesis involves functional group protection (e.g., triphenylmethyl groups for imidazole nitrogen) followed by deprotection .
- One-pot reactions (e.g., combining amines and aldehydes with catalysts) reduce purification steps but require optimization of stoichiometry and solvent polarity .
- Yield improvements: Use HPLC (High-Performance Liquid Chromatography) to monitor intermediate purity and adjust reaction conditions (e.g., temperature, catalyst loading). The compound's CAS number (1056619-71-6) aids in spectral database cross-referencing .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- IR spectroscopy : Identify amine (-NH₂) and imidazole ring vibrations (e.g., 1600–1500 cm⁻¹ for C=N stretching), though exact peaks require comparison with analogs like 1H-Benzimidazol-2-amine .
- X-ray crystallography : Use SHELX software for structure refinement. Challenges include resolving disorder in the isopropyl group; anisotropic displacement parameters improve accuracy .
- NMR : ¹H-NMR distinguishes imidazole protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm).
Q. How should researchers handle this compound to ensure stability during experiments?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity via malachite green method) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations guide the understanding of this compound’s electronic properties?
Methodological Answer:
Q. What challenges arise in determining the crystal structure of this compound derivatives, and how can they be addressed?
Methodological Answer:
Q. What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via ¹H-NMR to identify intermediates. For example, alkylation at the amine group follows an SN2 mechanism in polar aprotic solvents (e.g., DMF) .
- DFT transition-state analysis : Calculate activation barriers for competing pathways (e.g., ring vs. amine functionalization) .
Q. How should researchers resolve contradictions in purity data between different synthetic batches of this compound?
Methodological Answer:
- Analytical triage : Use orthogonal methods:
- HPLC : Compare retention times with standards .
- Mass spectrometry : Detect trace impurities via high-resolution ESI-MS.
- Elemental analysis : Confirm C/H/N ratios match theoretical values (C₆H₁₁N₃) .
- Root-cause analysis : Investigate solvent purity (e.g., peroxide levels in THF) or moisture content during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
